molecular formula C10H12INO2 B13899810 methyl (3S)-3-amino-3-(4-iodophenyl)propanoate

methyl (3S)-3-amino-3-(4-iodophenyl)propanoate

Cat. No.: B13899810
M. Wt: 305.11 g/mol
InChI Key: AVPVIAJZEPDUSS-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C10H12INO2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate typically involves the esterification of the corresponding amino acid, (3S)-3-amino-3-(4-iodophenyl)propanoic acid. One common method involves the use of sulfuric acid as a catalyst under inert atmosphere conditions at 75°C for 15 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imine derivatives, while reduction can yield amine derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include azido, cyano, or other substituted derivatives.

    Oxidation: Products include nitro or imine derivatives.

    Reduction: Products include primary or secondary amines.

    Hydrolysis: The major product is (3S)-3-amino-3-(4-iodophenyl)propanoic acid.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino and ester groups can undergo various transformations, affecting the compound’s biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-iodophenyl)propanoate: Lacks the amino group, making it less versatile in biochemical applications.

    Methyl 3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of iodine, resulting in different reactivity and binding properties.

    Methyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which affects its chemical and biological properties differently.

Uniqueness

Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. The combination of the amino and ester groups further enhances its versatility in various chemical and biological applications.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-iodophenyl)propanoate

InChI

InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

AVPVIAJZEPDUSS-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)I)N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)I)N

Origin of Product

United States

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